

Application Notes and Protocols for PF-573228 Immunofluorescence Staining

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-573228 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[1] [2][3] As a key mediator of signaling pathways initiated by integrins and growth factor receptors, FAK is a significant target in cancer research and other diseases characterized by aberrant cell motility.[1][3] **PF-573228** acts as an ATP-competitive inhibitor of FAK, effectively blocking its autophosphorylation at Tyrosine 397 (Tyr397), a critical event for the recruitment and activation of downstream signaling molecules like Src family kinases.[1] This document provides detailed application notes and a comprehensive immunofluorescence staining protocol for the use of **PF-573228** in studying FAK signaling.

Mechanism of Action

PF-573228 selectively inhibits FAK, leading to a reduction in the phosphorylation of FAK at Tyr397 and subsequent downstream signaling events.[1] This inhibition has been shown to impede cell migration and decrease focal adhesion turnover.[1][2] The high selectivity of **PF-573228** for FAK over other kinases, such as the closely related Proline-rich Tyrosine Kinase 2 (PYK2), makes it a valuable tool for dissecting the specific roles of FAK in cellular processes.[1] [2][4]



Quantitative Data Summary

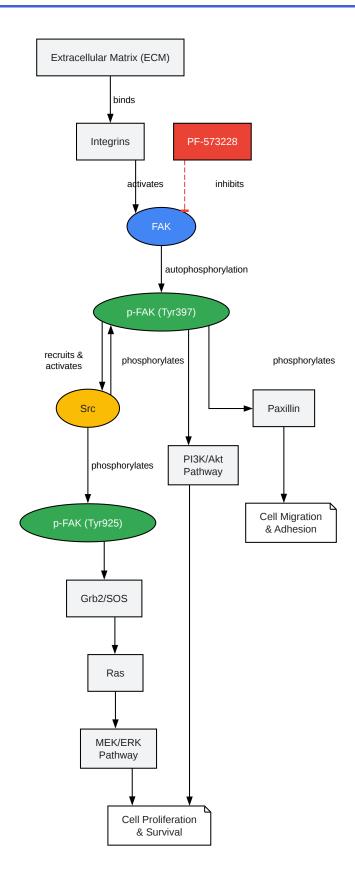
The following table summarizes the in vitro inhibitory activity of **PF-573228** against FAK and its selectivity over PYK2.

Target	Parameter	Value	Reference
Focal Adhesion Kinase (FAK)	IC50 (cell-free assay)	4 nM	[1][2][3][4]
IC50 (in-cell FAK Tyr397 phosphorylation)	30 - 500 nM	[1][3]	
Proline-rich Tyrosine Kinase 2 (PYK2)	Selectivity vs. FAK	50 to 250-fold	[1][2][4]
Estimated IC50	200 - 1000 nM	Calculated	

FAK Signaling Pathway

The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to various downstream effectors that regulate key cellular functions. **PF-573228** specifically targets the kinase activity of FAK, thereby inhibiting these downstream pathways.





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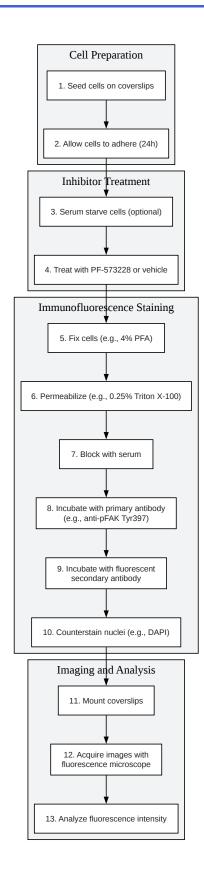
Caption: FAK signaling cascade initiated by ECM binding to integrins.



Experimental Workflow for Immunofluorescence Staining

The following diagram outlines the key steps of the immunofluorescence protocol for assessing the effect of **PF-573228** on FAK phosphorylation.





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